molecular formula C15H19N3O2S B13966176 (R)-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13966176
M. Wt: 305.4 g/mol
InChI Key: LDQPHESVKQNCKO-GFCCVEGCSA-N
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Description

®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, a cyano group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions where a cyano group is introduced to the pyridine ring.

    Attachment of the Sulfanyl Group: This can be done through thiolation reactions, where a sulfur-containing group is added to the pyridine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyano and sulfanyl groups on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the cyano group and the pyrrolidine ring makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In general, the cyano group can interact with biological targets through hydrogen bonding or dipole interactions, while the sulfanyl group can participate in redox reactions. The pyrrolidine ring can provide structural rigidity and influence the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a unique combination of a pyrrolidine ring and a cyano group, which can result in distinct chemical reactivity and biological activity. The presence of the tert-butyl ester also influences its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl (3R)-3-(4-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-7-5-12(10-18)21-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3/t12-/m1/s1

InChI Key

LDQPHESVKQNCKO-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC=CC(=C2)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC(=C2)C#N

Origin of Product

United States

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